

# Vidofludimus mechanism of action

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## Compound Focus: Vidofludimus

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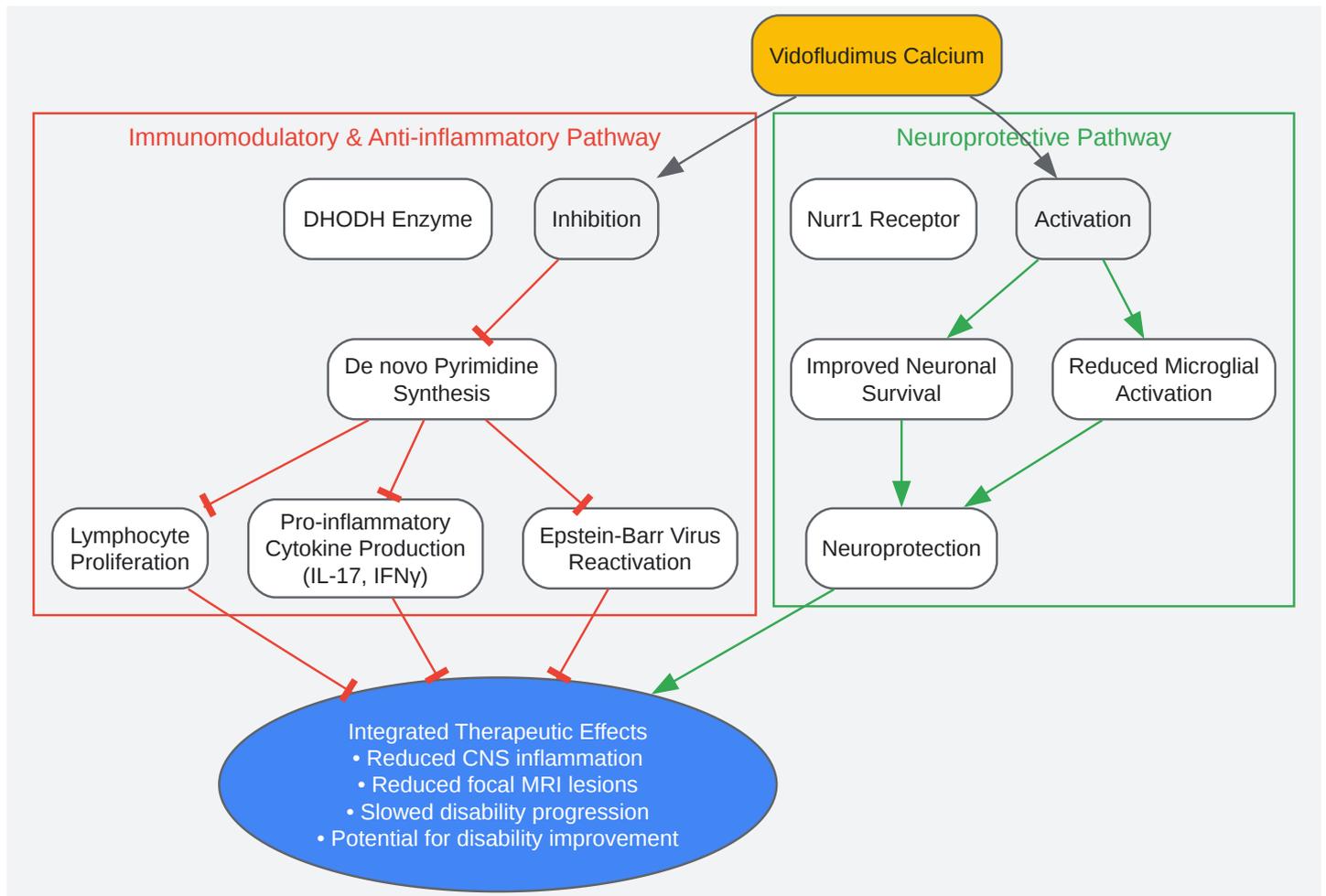
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## Dual Mechanism of Action

The table below summarizes the core mechanisms of **vidofludimus** calcium.

Mechanism Target	Biological Function	Consequence of Inhibition/Activation	Key Differentiator from Teriflunomide
<b>DHODH Inhibition</b> [1] [2] [3]	Enzyme in <i>de novo</i> pyrimidine synthesis [2].	Depletes nucleotides for immune cell proliferation; reduces pro-inflammatory cytokines (IL-17, IFN $\gamma$ ) [4] [2].	More selective; lower rates of side effects like diarrhea, alopecia, and liver enzyme elevations [1] [2].
<b>Nurr1 Activation</b> [5] [1]	Nuclear transcription factor with neuroprotective role [1].	Improves neuronal survival; reduces microglial activation; provides indirect neuroprotection [1].	Unique feature not shared by other DHODH inhibitors [1].
<b>Antiviral Activity</b> [2] [3]	Targets viral replication, specifically Epstein-Barr virus (EBV) [3].	Prevents reactivation of EBV, a known environmental risk factor for MS [2] [3].	Potential additional benefit in modulating MS disease activity [2].

The following diagram illustrates the integrated signaling pathways and biological effects of **vidofludimus** calcium.



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*Integrated signaling pathways of **vidofludimus** calcium showing dual immunomodulatory and neuroprotective mechanisms.*

## Quantitative Clinical Data

Data from clinical trials provide evidence for the biological activity of **vidofludimus** calcium.

Trial Name	Phase	Patient Population	Key Efficacy Findings	Reference / Endpoint
EMPHASIS [2]   2   Relapsing-Remitting MS (RRMS)   Cumulative unique active lesions at 24 weeks: • Placebo: 5.8 • 10 mg: 5.9 (ns) • 30 mg: 1.4 (70% reduction) • 45 mg: 1.7 (62% reduction)   Primary MRI Endpoint [2]     CALLIPER [5]   2   Progressive MS (PMS)   24-week confirmed disability worsening (EDSS): • 23.8% risk reduction vs placebo (HR 0.762)   Key Secondary Endpoint [5]     CALLIPER [5]   2   Progressive MS (PMS)   24-week confirmed disability improvement (EDSS): >2x probability over placebo (HR 2.441, p=0.034)   Exploratory Endpoint [5]     CALLIPER (PPMS subgroup) [5]   2   Primary Progressive MS (PPMS)   24-week confirmed disability worsening (EDSS): • 31.3% risk reduction vs placebo (HR 0.687)   Subgroup Analysis [5]				

## Experimental Methodologies

Key clinical trials for **vidofludimus** calcium employed rigorous methodologies to evaluate its efficacy and safety.

- **EMPHASIS Trial (Phase 2, RRMS):** This was a **randomized, double-blind, placebo-controlled trial** across multiple centers [2]. Patients (18-55 years) with a diagnosis of RRMS, **≥1 gadolinium-enhancing (Gd+) brain lesion** in the past 6 months, and recent clinical relapses were enrolled. Patients were randomized to receive placebo, 10 mg, 30 mg, or 45 mg of **vidofludimus** calcium once daily for 24 weeks [2]. The **primary endpoint** was the cumulative number of combined unique active (CUA) lesions on MRI from baseline to Week 24. Secondary endpoints included other MRI parameters, time to first relapse, confirmed disability worsening, and safety [2].
- **CALLIPER Trial (Phase 2, Progressive MS):** This was a **randomized, double-blind, placebo-controlled trial** [1]. It enrolled 467 patients (18-65 years) with primary or secondary progressive MS, an EDSS score of 3.0-6.5, no relapse in the prior 24 months, and evidence of disability progression in the prior 24 months [5] [1]. Patients were treated with 45 mg of **vidofludimus** calcium or placebo once daily for 120 weeks. The **primary endpoint** was percent brain volume change (atrophy) [1]. Key secondary and exploratory endpoints included 24-week confirmed disability worsening (a composite of EDSS, 9-hole peg test, and timed 25-foot walk) and 24-week confirmed disability improvement (based on EDSS) [5] [1].

## Interpretation and Future Directions

The clinical data underscores **vidofludimus** calcium's potential as a differentiated therapy. The reduction in disability progression observed in the CALLIPER trial, particularly in patients without baseline gadolinium-enhancing lesions, supports the role of its **Nurr1-mediated neuroprotective mechanism** beyond purely anti-inflammatory effects [5] [6]. The statistically significant disability improvement is a notable finding in progressive MS, where therapeutic options are limited [5].

The drug's favorable safety and tolerability profile, characterized by low discontinuation rates and absence of the typical DHODH-inhibitor side effects in trials to date, positions it as a potential high-value oral therapeutic [5] [2]. The ongoing phase 3 **ENSURE** program in relapsing MS is expected to provide further definitive data on its efficacy, with top-line results anticipated by the end of 2026 [5].

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